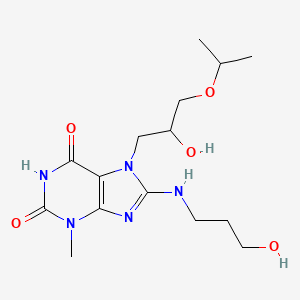
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C15H25N5O5 and its molecular weight is 355.395. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Synthesis and Structural Analysis
Research on closely related compounds, such as various purine derivatives, provides insights into the chemical synthesis techniques and structural analyses applicable to 7-(2-hydroxy-3-isopropoxypropyl)-8-((3-hydroxypropyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione. Studies demonstrate the synthesis of new purinediones with potential therapeutic applications and detailed analyses of their molecular structure through X-ray crystallography and other spectroscopic methods.
Synthesis Techniques
A foundational approach to synthesizing purinediones involves multi-step reactions starting from specific pyrimidine diones. This process includes nitrosation, amination, and intramolecular alkylation steps, showcasing methods that could be relevant for synthesizing and modifying the structure of the targeted compound (Šimo et al., 1995).
Structural Analysis
The crystal structure of similar purine compounds reveals the planarity of the purine ring system and the conformation of substituents, which are stabilized by intramolecular hydrogen bonds. Such structural details are crucial for understanding the molecular interactions and potential biological activities of purine derivatives (Karczmarzyk et al., 1995).
Potential Therapeutic Applications
While direct studies on this compound might not be available, research on structurally similar purine derivatives indicates potential therapeutic and pharmacological applications.
Antioxidant Activity
The synthesis of N-aminomethyl derivatives of certain compounds has shown antioxidant properties, suggesting a potential pathway for exploring the antioxidant capabilities of related purine derivatives, which could have implications for treating oxidative stress-related diseases (Hakobyan et al., 2020).
Neuroprotective Properties
Investigations into the reactivity and potential neurotoxicity of purine compounds under physiological conditions have provided insights into the chemical stability and transformation of these molecules, which is critical for assessing their safety and efficacy as neuroprotective agents (Singh et al., 1992).
Propriétés
IUPAC Name |
7-(2-hydroxy-3-propan-2-yloxypropyl)-8-(3-hydroxypropylamino)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O5/c1-9(2)25-8-10(22)7-20-11-12(17-14(20)16-5-4-6-21)19(3)15(24)18-13(11)23/h9-10,21-22H,4-8H2,1-3H3,(H,16,17)(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCQGEMMTFQPIAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC(CN1C2=C(N=C1NCCCO)N(C(=O)NC2=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[(1-cyclopentylpyrazol-4-yl)amino]acetate](/img/structure/B2410390.png)
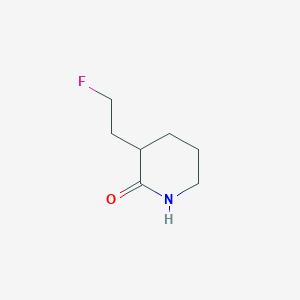
![2-(2,4-dimethylphenyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2410392.png)
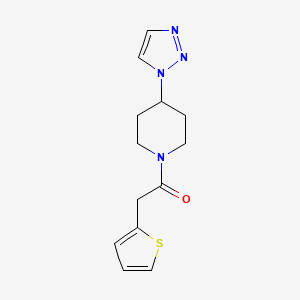
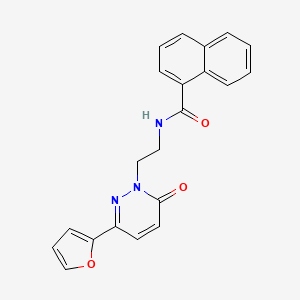
![2-(3-methoxybenzyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2410399.png)
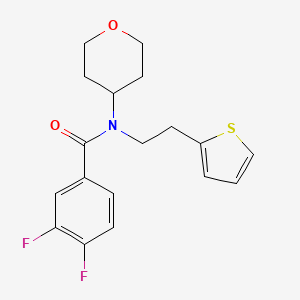
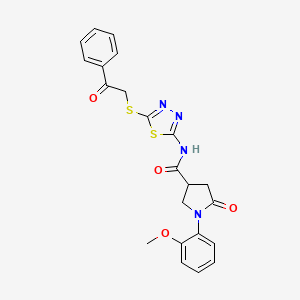
![2-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-fluorobenzamide](/img/structure/B2410405.png)
![4-(4-chlorophenyl)-5-methyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B2410406.png)

![2-ethyl-N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)butanamide](/img/structure/B2410409.png)
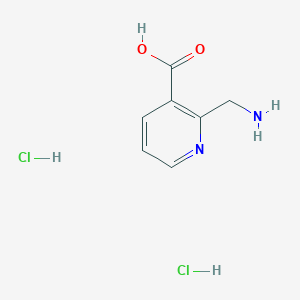
![4-Cyano-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2410412.png)